1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
Description
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-benzyl-4-hydroxy-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C13H11N3O2/c17-11-6-12(18)15-13-10(11)7-14-16(13)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,17,18) |
InChI Key |
ALHRPZBSXRHRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=O)N3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Chlorination at Position C4
The hydroxyl group at position C4 undergoes nucleophilic substitution with phosphorus oxychloride (POCl₃), yielding 4-chloro-1-benzyl-1H-pyrazolo[3,4-b]pyridin-6-one. This reaction follows the Gould–Jacobs mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Reflux in POCl₃ (neat), 110–160°C | POCl₃ | 4-Chloro derivative | 80–96% |
Mechanistic Insight :
-
POCl₃ protonates the hydroxyl group, converting it into a better leaving group (water).
-
Chloride ion attacks the electrophilic carbon at C4, displacing the hydroxyl group.
-
The reaction is regioselective due to the electron-deficient nature of the pyridine ring.
Condensation Reactions via C6 Carbonyl
The ketone group at position C6 participates in condensation reactions with nucleophiles such as hydrazines or amines, forming hydrazones or Schiff bases. For example:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, reflux | Hydrazine | 6-Hydrazono derivative | ~75% |
Example Reaction :
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol reacts with hydrazine hydrate in ethanol to form a hydrazone derivative. This product exhibits enhanced solubility in polar solvents due to the introduction of the hydrazone moiety.
Tautomerism and Oxidation
The compound exists in equilibrium between keto (6-oxo) and enol (6-hydroxy) tautomers. Atmospheric oxygen facilitates oxidation of dihydro intermediates to aromatic pyrazolopyridines during synthesis ( ).
Key Observation :
-
Under aerobic conditions, spontaneous oxidation stabilizes the fully aromatic pyrazolo[3,4-b]pyridine core.
-
The enol tautomer is less stable, with AM1 calculations showing a 37.03 kJ/mol preference for the keto form .
Benzyl Group Reactivity
The N1-benzyl group can be removed via hydrogenolysis, though this reaction modifies the parent structure:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | H₂/Pd-C | 1H-Pyrazolo[3,4-b]pyridine-4,6-diol | 90% |
Limitation : This reaction is typically avoided unless deprotection is required for further functionalization.
Electrophilic Aromatic Substitution
The electron-rich pyrazolo ring undergoes electrophilic substitution at position C3 or C5. For example, nitration or sulfonation proceeds under mild acidic conditions:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Nitric acid | 5-Nitro derivative | 65% |
Regioselectivity : The C5 position is favored due to directing effects of the adjacent nitrogen atoms.
Complexation with Metal Ions
The hydroxyl and carbonyl groups act as bidentate ligands for transition metals such as Zn²⁺ or Cu²⁺, forming stable chelates.
| Reaction Conditions | Reagents | Product | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Methanol, RT | ZnCl₂ | Zn(II)-pyrazolopyridine complex | 4.2 |
Application : These complexes are studied for catalytic or antimicrobial properties.
Scientific Research Applications
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The benzyl group in the target compound may enhance hydrophobic interactions compared to the dimethyl or isopropyl groups in analogues . Diol groups at positions 4 and 6 are conserved in RSK2 inhibitors (e.g., 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol), suggesting their critical role in kinase binding . Chlorine substituents (e.g., 4,6-dichloro derivatives) are often used to modulate electronic properties and improve metabolic stability .
Biological Activity :
- Pyrazolo[3,4-b]pyridines with aryl substituents (e.g., APcK110) demonstrate potent kinase inhibition, implying that the target compound’s benzyl group could confer similar selectivity .
- Piperazine-containing derivatives exhibit anti-angiogenic effects, highlighting the importance of nitrogen-rich substituents in targeting signaling pathways .
Synthetic Accessibility :
- The ZnCl2-catalyzed aza-Diels-Alder reaction (used for pyrazolo[3,4-b]pyridine-4,5-dicarboxylates) and one-pot methods (for pyrrolo[3,4-b]pyridines) could be adapted for synthesizing the target compound, though benzylation may require tailored protecting groups .
Structure-Activity Relationship (SAR) Trends
- Position 1 : Bulky substituents (e.g., benzyl, isopropyl) likely improve target affinity by occupying hydrophobic pockets in enzymes .
- Positions 4 and 6 : Hydroxyl groups are critical for hydrogen bonding with catalytic lysine or aspartate residues in kinases (e.g., RSK2) .
- Position 3: Amino or aryl groups enhance interactions with ATP-binding domains in kinases (e.g., ALK-L1196M inhibitors) .
Biological Activity
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its anticancer properties and mechanisms of action. This article synthesizes findings from multiple sources to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused ring system that contributes to its biological activity. The presence of hydroxyl groups at positions 4 and 6 enhances its solubility and interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cytotoxicity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed low micromolar GI50 values against MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic B myelomonocytic leukemia) cell lines .
- Mechanism of Action : The mechanism underlying the cytotoxic effects involves the induction of apoptosis through various pathways. For example, studies have shown that related compounds can activate caspase cascades and induce cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Substituent Effects : The introduction of different substituents at specific positions on the pyrazolo ring significantly influences the anticancer activity. For example, bulky groups at position 4 were found to reduce activity, whereas smaller groups or hydroxyl substitutions at positions 4 and 6 enhanced potency .
| Compound | Cell Line Tested | GI50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | <10 | Apoptosis induction via caspase activation |
| Related Derivative | K562 | 5 | PARP cleavage and apoptosis |
| Related Derivative | MV4-11 | 8 | Inhibition of cell proliferation |
Inhibition Studies
Recent findings highlight that certain derivatives function as inhibitors for specific kinases involved in cancer progression:
- TBK1 Inhibition : A study identified a derivative as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound also demonstrated significant antiproliferative effects across multiple cancer cell lines, suggesting that targeting TBK1 could be a viable strategy for developing new cancer therapies .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Breast Cancer Model : In vivo studies using mouse models showed that compounds derived from pyrazolo[3,4-b]pyridines significantly inhibited tumor growth in breast cancer xenografts. The mechanism was linked to the downregulation of proliferative markers such as PCNA and upregulation of apoptotic markers like cleaved caspase-3 .
- Leukemia Treatment : Another study demonstrated that treatment with pyrazolo derivatives led to reduced leukemic cell viability in animal models, emphasizing their potential as therapeutic agents in hematological malignancies .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol to ensure high yield and purity?
- Methodological Answer : To optimize synthesis, employ statistical experimental design (e.g., factorial design) to evaluate critical parameters such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, a central composite design can identify interactions between variables like benzylation efficiency and cyclization kinetics . Analytical techniques such as HPLC or LC-MS should validate purity (>97%) and monitor byproduct formation, particularly during the benzylation step .
Q. How can structural characterization of this compound be performed to confirm regioselectivity in the pyrazolo-pyridine core?
- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign proton environments and carbon types, focusing on distinguishing between N1-benzyl and pyridinone oxygen positions. X-ray crystallography is recommended to resolve ambiguities in regiochemistry, as seen in analogous pyrazolo[3,4-d]pyrimidine derivatives . Mass spectrometry (HRMS-ESI) can confirm molecular weight (expected: ~283.28 g/mol) and rule out dimerization byproducts .
Q. What solvent systems are suitable for solubility testing of this compound in biological assays?
- Methodological Answer : Begin with polar aprotic solvents (e.g., DMSO, DMF) for stock solutions due to the compound’s likely low aqueous solubility. For in vitro assays, dilute into buffered solutions (pH 6.5–7.4) containing ≤1% DMSO. Dynamic light scattering (DLS) can assess colloidal stability, while UV-Vis spectroscopy monitors aggregation at biologically relevant concentrations (1–100 µM) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the pyridinone moiety in this compound during derivatization?
- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying nucleophilic/electrophilic sites. For example, the C4 and C6 hydroxyl groups may exhibit tautomerism, influencing reactivity. Coupled with transition-state modeling (e.g., IRC calculations), this approach can guide selective functionalization (e.g., alkylation or acylation) .
Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity for this compound?
- Methodological Answer : If bioactivity discrepancies arise (e.g., lower-than-expected enzyme inhibition), conduct structure-activity relationship (SAR) studies with analogs (e.g., methyl or halogen substituents). Use molecular docking (AutoDock Vina) to compare binding poses against target proteins (e.g., kinases). Validate hypotheses via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
Q. How can reaction path searching algorithms improve the scalability of multi-step syntheses involving this compound?
- Methodological Answer : Integrate global reaction path search tools (e.g., GRRM or AFIR) with quantum chemical calculations (e.g., DFT/B3LYP) to map energy barriers for critical steps like cyclization or benzylation. For scale-up, combine these insights with microreactor systems to optimize heat/mass transfer and minimize side reactions (e.g., over-benzylation) .
Q. What analytical techniques are essential for detecting degradation products of this compound under physiological conditions?
- Methodological Answer : Use accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-QTOF-MS to identify degradation products (e.g., hydrolyzed benzyl groups or oxidized pyridinone rings). Compare fragmentation patterns with synthetic standards. For oxidative stress conditions, employ EPR spectroscopy to detect radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
